Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate
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Overview
Description
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO3 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-6-hydroxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxohexa-2,4-dienoate.
Reduction: Formation of methyl 5-chloro-6-hydroxyhexanoate.
Substitution: Formation of methyl 5-azido-6-hydroxyhexa-2,4-dienoate or methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate.
Scientific Research Applications
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electron transfer processes, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-6-hydroxyhexanoate: Similar structure but lacks the conjugated diene system.
Methyl 5-azido-6-hydroxyhexa-2,4-dienoate: Contains an azido group instead of a chlorine atom.
Methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is unique due to its combination of a chlorine atom, hydroxyl group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106775-56-8 |
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Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
methyl 5-chloro-6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO3/c1-11-7(10)4-2-3-6(8)5-9/h2-4,9H,5H2,1H3 |
InChI Key |
GYUDURYDMNKLTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=C(CO)Cl |
Origin of Product |
United States |
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